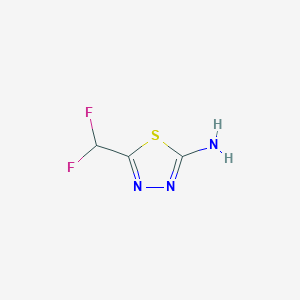

5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine

Übersicht

Beschreibung

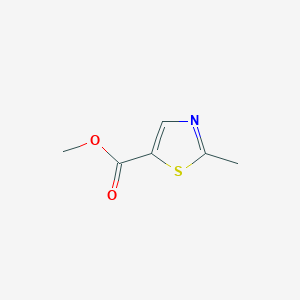

The compound 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring. This particular derivative is characterized by the presence of a difluoromethyl group attached to the thiadiazole ring. The 1,3,4-thiadiazole moiety is a common scaffold in medicinal chemistry due to its diverse biological activities.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives can be achieved through various methods. For instance, the ibuprofen derivative of 1,3,4-thiadiazol-2-amine hydrochloride was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives were synthesized using ultrasound-assisted methods, which proved to be more efficient than conventional methods . These methods highlight the versatility in synthesizing thiadiazole derivatives, which could be applied to the synthesis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-amine derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a chlorophenyl derivative was characterized and showed that the compound crystallized in the orthorhombic space group with specific unit cell parameters . Quantum chemical calculations, such as density functional theory (DFT), have been used to predict the geometry and electronic properties of these compounds, which are in good agreement with experimental data .

Chemical Reactions Analysis

1,3,4-thiadiazol-2-amine derivatives participate in a variety of chemical reactions. Reactions with primary and secondary amines have been shown to yield thiadiazole-thiones and thiadiazol-ones, among other products . The reactivity of these compounds can be influenced by the nature of substituents on the thiadiazole ring, as seen in the formation of cocrystals and salts with carboxylic acids . These reactions are indicative of the potential transformations that 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazol-2-amine derivatives are closely related to their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the adamantane-1,3,4-thiadiazole hybrids showed different orientations of the amino group depending on the presence of halogen substituents, which influenced the non-covalent interactions within the crystal structures . The vibrational analysis of these compounds provides insights into their bond character and potential applications, such as in nonlinear optical materials .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine and its derivatives have been widely researched in the field of chemical synthesis. Studies have focused on synthesizing and characterizing various derivatives, analyzing their structures through spectroscopic and X-ray methods, and exploring their stability and reactivity. For example, Dani et al. (2013) synthesized new compounds related to 1,3,4-thiadiazol-2-amine, characterizing them using elemental analyses, IR, NMR, and single-crystal X-ray data, and assessed their stability through HOMO and LUMO energy evaluations (Dani et al., 2013).

Ultrasound-assisted Synthesis

Erdogan (2018) proposed efficient methods for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives using ultrasound, which improved reaction efficiency compared to conventional methods. This study highlighted the potential of ultrasound in enhancing the synthesis process of such compounds (Erdogan, 2018).

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

El-Emam et al. (2020) conducted a quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines using crystallographic and QTAIM analysis. This study provided insights into the molecular interactions and structural stability of these compounds (El-Emam et al., 2020).

Coordination Chemistry and Organometallic Materials

Research by Ardan et al. (2017) explored the coordination behavior of 1,3,4-thiadiazole derivatives with transition metal ions, leading to the synthesis of new crystalline copper(I) π-complexes. These studies are significant for understanding the applications of thiadiazoles in materials chemistry and organometallic synthesis (Ardan et al., 2017).

Fluorescence Studies for Biological Applications

Matwijczuk et al. (2018) conducted spectroscopic and theoretical studies on compounds including 1,3,4-thiadiazole derivatives, focusing on their fluorescence effects in different solvents. Such studies are crucial for understanding the potential bio-active properties of these compounds, which can be applied in biological and medicinal research (Matwijczuk et al., 2018).

Green Chemistry Approaches

Sarchahi and Esmaeili (2021) reported a catalyst and solvent-free synthesis of imidazothiadiazole derivatives, highlighting the shift towards more environmentally sustainable methods in chemical synthesis. This approach emphasizes the growing importance of green chemistry in the synthesis of complex organic compounds (Sarchahi & Esmaeili, 2021).

Corrosion Inhibition Studies

Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives, including 1,3,4-thiadiazol-2-amine, to evaluate their performances as corrosion inhibitors for iron. This research is significant in industrial applications, particularly in materials science and engineering (Kaya et al., 2016).

Solid-Phase Synthesis

Yang et al. (2016) developed a method for solid-phase synthesis of 1,3,4-thiadiazole derivatives, emphasizing the potential of this approach in the efficient production of a wide range of compounds. This method is particularly relevant for pharmaceutical research and drug development (Yang et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2N3S/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGMELMIAOKZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618426 | |

| Record name | 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

25306-15-4 | |

| Record name | 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)